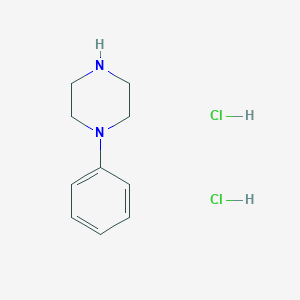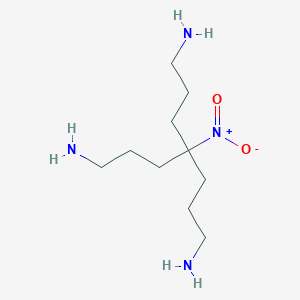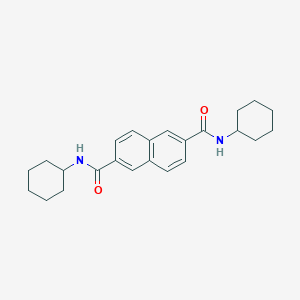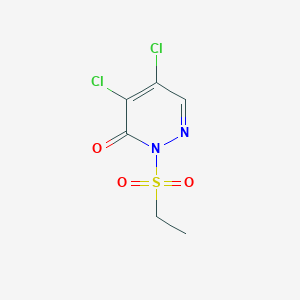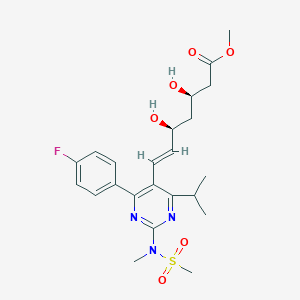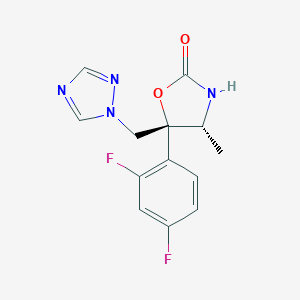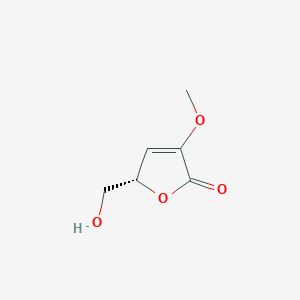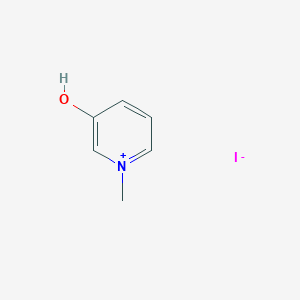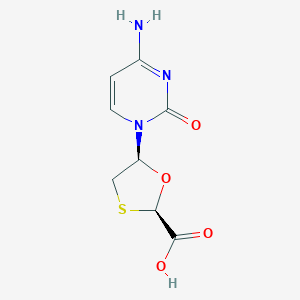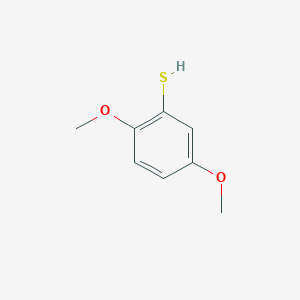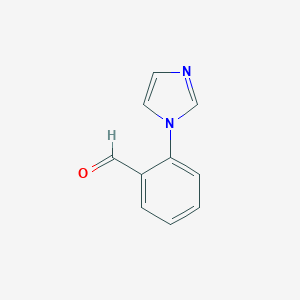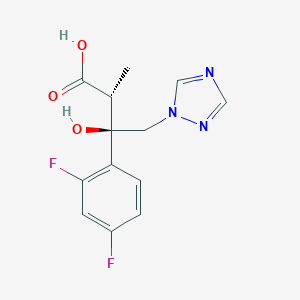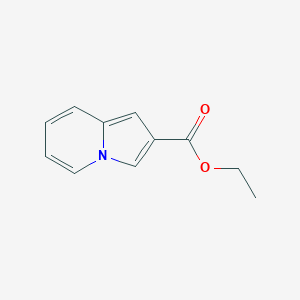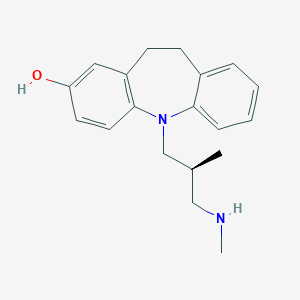
2-Hydroxydesmethyltrimipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxydesmethyltrimipramine, also known as 2-HDT, is a metabolite of trimipramine, a tricyclic antidepressant drug. 2-HDT has been found to have potential antidepressant and anxiolytic effects, and has been the subject of scientific research in recent years.
Mécanisme D'action
The exact mechanism of action of 2-Hydroxydesmethyltrimipramine is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This may help to regulate mood and reduce symptoms of depression and anxiety.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Hydroxydesmethyltrimipramine can increase levels of serotonin and norepinephrine in the brain, which may lead to its antidepressant and anxiolytic effects. It has also been found to have antioxidant properties and may protect against oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Hydroxydesmethyltrimipramine in lab experiments is that it has been found to be well-tolerated and has low toxicity in animal models. However, its limited solubility in water may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Orientations Futures
There are several potential future directions for research on 2-Hydroxydesmethyltrimipramine. One area of interest is its potential as a treatment for alcohol addiction and post-traumatic stress disorder. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, research could explore the use of 2-Hydroxydesmethyltrimipramine in combination with other antidepressant drugs to enhance its therapeutic effects.
Méthodes De Synthèse
2-Hydroxydesmethyltrimipramine is synthesized by the demethylation of trimipramine, which can be achieved through various methods such as oxidation, reduction, and hydrolysis. One common method involves the use of sodium hydroxide and hydrogen peroxide to oxidize trimipramine to 2-Hydroxydesmethyltrimipramine. The resulting product can then be purified through chromatography techniques.
Applications De Recherche Scientifique
2-Hydroxydesmethyltrimipramine has been studied for its potential antidepressant and anxiolytic effects in animal models. It has been found to increase serotonin and norepinephrine levels in the brain, which are neurotransmitters involved in mood regulation. Studies have also shown that 2-Hydroxydesmethyltrimipramine may have potential as a treatment for alcohol addiction and post-traumatic stress disorder.
Propriétés
Numéro CAS |
145014-58-0 |
|---|---|
Nom du produit |
2-Hydroxydesmethyltrimipramine |
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
11-[(2S)-2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3/t14-/m0/s1 |
Clé InChI |
LITUUVIRCVGRTI-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
SMILES canonique |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Synonymes |
2-HDMTR 2-hydroxydesmethyltrimipramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



